2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide
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Description
2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2S1O1
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt/mTOR signaling pathway.
- Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 5.85 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's thiazole moiety has also been linked to antimicrobial properties. Research shows that similar compounds can inhibit bacterial growth effectively.
- In Vitro Studies : Compounds derived from thiazoles have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives have shown EC50 values ranging from 15 to 22 µg/ml against Xanthomonas species .
Enzyme Inhibition
Thiazole compounds are known to act as enzyme inhibitors. The specific compound may inhibit various enzymes involved in metabolic pathways.
- Cholinesterase Inhibition : Some thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. A related compound demonstrated a Ki value of 13.62 nM against AChE .
Summary of Biological Activities
Activity Type | Mechanism of Action | IC50 / EC50 Values |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | 5.85 µM (MCF-7 cell line) |
Antimicrobial | Inhibits bacterial growth | EC50: 15–22 µg/ml |
Enzyme Inhibition | Inhibits acetylcholinesterase | Ki: 13.62 nM |
Recent Studies
- Anticancer Activity : A study published in 2023 highlighted that thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines, with some compounds showing IC50 values below 10 µM .
- Antimicrobial Efficacy : Another research article reported that compounds with similar structures exhibited lower inhibitory effects on certain fungi compared to established antifungal agents like carbendazim .
- Enzyme Activity : Investigations into cholinesterase inhibition revealed that some thiazole-based compounds could serve as potential treatments for Alzheimer's disease due to their potency .
Properties
IUPAC Name |
2-(2-ethylanilino)-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-16-10-7-8-12-18(16)24-21-23-15(3)19(26-21)20(25)22-13-17-11-6-5-9-14(17)2/h5-12H,4,13H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROKQQUHFFOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.